molecular formula C21H23ClN2O2 B2438956 N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide CAS No. 1795471-38-3

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide

Cat. No.: B2438956
CAS No.: 1795471-38-3
M. Wt: 370.88
InChI Key: VQOVIPNQQBCVFX-UHFFFAOYSA-N
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Description

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide is a chemical compound with the molecular formula C21H23ClN2O2 and a molecular weight of 370.88. This compound is of interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide typically involves the reaction of 4-chlorophenyl azepane with phenyl acetic acid under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide: Known for its pharmacological activities and potential therapeutic applications.

    N-phenylacetamide sulphonamides: Exhibits good analgesic activity and is comparable or superior to paracetamol.

Uniqueness

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its potential therapeutic applications and the ability to undergo various chemical reactions make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-[3-(4-chlorophenyl)azepane-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-15(25)23-20-11-7-17(8-12-20)21(26)24-13-3-2-4-18(14-24)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOVIPNQQBCVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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